molecular formula C9H11N B3053772 5-Isopropenyl-2-methylpyridine CAS No. 56057-93-3

5-Isopropenyl-2-methylpyridine

Cat. No.: B3053772
CAS No.: 56057-93-3
M. Wt: 133.19 g/mol
InChI Key: GJFICMVGNQQCEE-UHFFFAOYSA-N
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Description

5-Isopropenyl-2-methylpyridine is an organic compound with the molecular formula C9H11N It is a derivative of pyridine, characterized by the presence of an isopropenyl group at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropenyl-2-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with isopropenyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the alkylation reaction. Continuous flow systems may also be utilized to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Isopropenyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

5-Isopropenyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isopropenyl-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The isopropenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the isopropenyl group, resulting in different chemical reactivity and applications.

    5-Isopropyl-2-methylpyridine: Contains an isopropyl group instead of an isopropenyl group, leading to variations in steric and electronic properties.

    2,5-Dimethylpyridine: Both positions 2 and 5 are substituted with methyl groups, altering its chemical behavior compared to 5-Isopropenyl-2-methylpyridine.

Uniqueness

This compound is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)10-6-9/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFICMVGNQQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052221
Record name 2-Methyl-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56057-93-3
Record name 2-Methyl-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56057-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-isopropenylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056057933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methyl-5-(1-methylethenyl)-
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Record name 2-Methyl-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
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Record name 5-isopropenyl-2-methylpyridine
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Record name 2-METHYL-5-ISOPROPENYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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